
N-(3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent inhibitor of excitatory amino acid transporter 1 (EAAT1) and EAAT2. EAATs are responsible for the clearance of glutamate, the primary excitatory neurotransmitter in the brain. TFB-TBOA has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in synthesizing biologically active compounds. The trifluoromethyl group in the compound can increase the lipophilicity and metabolic stability, making it a valuable moiety for drug development . The 2-oxopiperidin-1-yl group could be involved in key interactions with biological targets, enhancing the activity of the resulting compounds.
Pharmacological Applications
The piperidine nucleus is a common feature in many pharmaceuticals. It’s involved in a wide range of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . This compound could serve as a lead structure for developing new therapeutic agents.
Development of Anticancer Agents
Piperidine derivatives have shown promise in anticancer therapy. The structural features of N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide may be optimized to interact with specific cancer targets, potentially leading to novel anticancer drugs .
Antimicrobial and Antifungal Research
The compound’s piperidine core is known to possess antimicrobial and antifungal properties. Research into this compound could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Neuropharmacology
In neuropharmacology, piperidine derivatives are explored for their potential effects on the central nervous system. This includes research into treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as psychiatric disorders .
Analgesic and Anti-inflammatory Applications
The compound’s structural similarity to known analgesic and anti-inflammatory agents suggests it could be developed into a new class of pain relievers or anti-inflammatory drugs, with potential applications in chronic pain management and inflammatory diseases .
Cardiovascular Research
Piperidine derivatives can play a role in cardiovascular research, particularly in the development of drugs to treat hypertension and other heart-related conditions. The compound’s unique structure could be key in creating more effective treatments .
Optimization of Pharmacokinetic Properties
The compound’s structure allows for modifications that could improve the pharmacokinetic properties of new drugs, such as oral bioavailability, metabolic stability, and selective tissue distribution .
Mécanisme D'action
Target of Action
The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is Factor Xa (fXa) . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide acts as a direct inhibitor of activated Factor Xa . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
The compound’s action on Factor Xa affects the coagulation cascade. Factor Xa, together with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, thus initiating a process that ultimately leads to clot formation .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The result of the compound’s action is the inhibition of the coagulation cascade, which can prevent the formation of blood clots . This makes it potentially useful in the prevention and treatment of various thromboembolic diseases .
Propriétés
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-9-7-13(8-10-14)18(26)23-15-4-3-5-16(12-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKUZKUGHBUHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

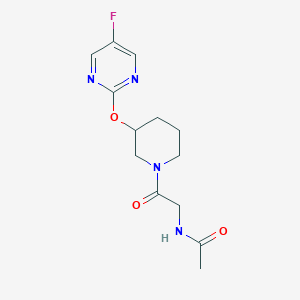
![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)

![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)
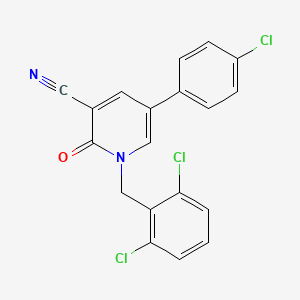
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2872602.png)
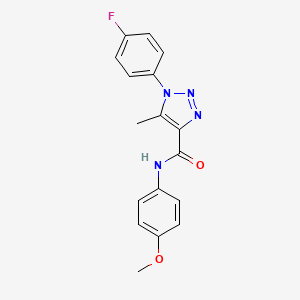
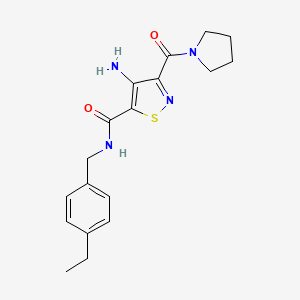
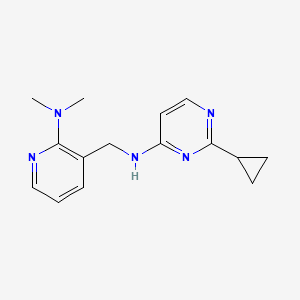
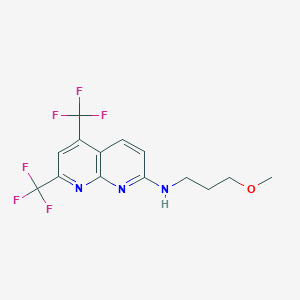
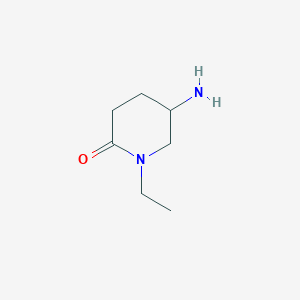
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2872614.png)